tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate
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Overview
Description
tert-Butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate: is a compound commonly used in organic synthesis, particularly as a protecting group for amines. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate typically involves the reaction of tert-butyl carbamate with dimethylformamide dimethyl acetal under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate is used as a protecting group for amines, facilitating multi-step synthesis by preventing unwanted reactions at the amine site .
Biology and Medicine: The compound is also employed in the synthesis of pharmaceuticals, where protecting groups are crucial for the selective modification of complex molecules .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism by which tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from reacting with other reagents, allowing for selective reactions at other sites in the molecule . The molecular targets and pathways involved are primarily related to the protection and deprotection of amine groups in synthetic chemistry .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N,N-Dimethylformamide dimethyl acetal
- tert-Butyl N-(2-aminophenyl)carbamate
Comparison: tert-Butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate is unique in its ability to form a stable protecting group for amines, which can be easily removed under mild conditions. This makes it particularly useful in multi-step synthesis compared to other protecting groups that may require harsher conditions for removal .
Properties
IUPAC Name |
tert-butyl N-[(NE)-N-(dimethylaminomethylidene)carbamimidoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)12-7(10)11-6-13(4)5/h6H,1-5H3,(H2,10,12,14)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYZHKLCXUEMP-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=N)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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